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2,6-Diethylpyrazine - 13067-27-1

2,6-Diethylpyrazine

Catalog Number: EVT-291373
CAS Number: 13067-27-1
Molecular Formula: C8H12N2
Molecular Weight: 136.19 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

2,6-Diethylpyrazine is a heterocyclic aromatic compound belonging to the pyrazine family. It plays a significant role in food chemistry and aroma research due to its distinct roasted, nutty, and earthy odor. [, , , , , , , , , ]

Source:

2,6-Diethylpyrazine is naturally found in various food items like roasted coffee, cooked meats, and certain vegetables. It is also a volatile compound produced by certain fungi and microorganisms. [, , , , , , ]

Role in Scientific Research:

2,6-Diethylpyrazine serves as a model compound in studying flavor chemistry, Maillard reaction pathways, and sensory perception. Its presence in various food products makes it a valuable marker for assessing food quality, processing effects, and authenticity. [, , , , , ]

2-Methyl-3-furanthiol

  • Relevance: 2-Methyl-3-furanthiol was identified alongside 2,6-diethylpyrazine in studies analyzing the aroma of beef-like process flavors derived from extruded enzyme-hydrolyzed soybean protein []. Both compounds likely contribute to the overall sensory profile of these products.

2-Methyl-3-(methylthio)furan

  • Relevance: Similar to 2,6-diethylpyrazine, 2-methyl-3-(methylthio)furan is found in beef-like process flavors from extruded enzyme-hydrolyzed soybean protein, where it contributes to the overall aroma profile [].
  • Relevance: Found alongside 2,6-diethylpyrazine in beef-like process flavors, this compound further highlights the significance of sulfur-containing compounds in generating desirable aromas in food products [].

Bis(2-methylfuryl)disulfide

  • Relevance: The presence of bis(2-methylfuryl)disulfide, along with 2,6-diethylpyrazine, in beef-like process flavors [] suggests a connection in their formation pathways and potential synergistic effects on the final aroma.

2-Ethyl-3,5-dimethylpyrazine

  • Relevance: 2-Ethyl-3,5-dimethylpyrazine was found in studies focusing on roasted aromas alongside 2,6-diethylpyrazine. Both are pyrazine derivatives, suggesting a shared formation pathway during roasting processes and a contribution to the overall roasted flavor profile [, , ].

3,5-Diethyl-2-methylpyrazine

  • Relevance: This compound is another alkylpyrazine found in conjunction with 2,6-diethylpyrazine in studies on roasted aromas, highlighting the importance of this class of compounds in generating desirable roasted notes in food [].

Hexadecanoic acid (Palmitic Acid)

  • Relevance: In the context of the provided research, hexadecanoic acid was identified as a major component in the volatile oil of Hericium erinaceus mushrooms, where 2,6-diethylpyrazine was also found as an aroma contributor []. While not directly related in terms of aroma, both are present in the same natural product.
  • Relevance: Similar to hexadecanoic acid, linoleic acid is a major component in the volatile oil of Hericium erinaceus mushrooms, a source of 2,6-diethylpyrazine [], suggesting a shared natural context.

Phenylacetaldehyde

  • Relevance: As with the fatty acids mentioned above, phenylacetaldehyde is a significant component in the volatile oil of Hericium erinaceus mushrooms []. This shared origin links it to the research on 2,6-diethylpyrazine, even though their aroma profiles differ.
  • Relevance: Benzaldehyde is another significant component identified in Hericium erinaceus mushrooms, the same source where 2,6-diethylpyrazine was studied for its aroma contribution [], suggesting they co-exist in this natural product.
Synthesis Analysis

The synthesis of 2,6-diethylpyrazine can be achieved through several methods:

  1. Biosynthetic Pathways: Utilization of amino acids such as L-threonine and L-serine has been explored. For instance, L-threonine can be converted into various pyrazines through enzymatic pathways involving dehydrogenases and other enzymes from bacterial strains like Escherichia coli .
  2. Chemical Synthesis: A common synthetic route includes the condensation of ethylamine with diethyl malonate followed by cyclization to form the pyrazine ring. This method typically involves heating under reflux conditions and may require catalysts to enhance yield .
  3. Catalytic Methods: Recent advancements have introduced catalytic approaches using mixed metal oxides to facilitate the synthesis from bio-glycerol and ethylenediamine . This method emphasizes the importance of catalyst selection on yield and reaction efficiency.

Technical Parameters

  • Temperature: Typically ranges from 60°C to 120°C depending on the method.
  • Reaction Time: Varies from several hours to overnight based on the complexity of the synthesis.
  • Yield: Optimized yields can reach upwards of 20% in biosynthetic routes.

Relevant Data

  • Bond Angles: The bond angles around the nitrogen atoms are approximately 120120^\circ , which is characteristic of sp² hybridization.
  • Hybridization: The carbon atoms in the pyrazine ring exhibit sp² hybridization, contributing to its planar structure.
Chemical Reactions Analysis

2,6-Diethylpyrazine participates in various chemical reactions:

  1. Electrophilic Substitution: The presence of electron-donating ethyl groups enhances nucleophilicity at the ring carbons, facilitating electrophilic aromatic substitution reactions.
  2. Oxidation Reactions: Under certain conditions, it can undergo oxidation to form corresponding N-oxides or other derivatives .
  3. Condensation Reactions: It can react with aldehydes or ketones to form more complex structures through condensation mechanisms.

Technical Details

  • Reaction Conditions: Often requires acidic or basic catalysts to promote reactivity.
  • By-products: Depending on reaction conditions, various by-products may form, necessitating purification steps.
Mechanism of Action

The mechanism of action for 2,6-diethylpyrazine primarily involves its interactions with biological systems due to its olfactory properties. It acts as a flavoring agent by binding to specific receptors in the olfactory epithelium, which triggers sensory responses associated with taste and smell.

Relevant Data

  • Odor Threshold: The compound has a low odor threshold, making it highly effective even at low concentrations.
  • Receptor Interaction: It primarily interacts with olfactory receptors that are sensitive to nitrogen-containing compounds.
Physical and Chemical Properties Analysis

The physical and chemical properties of 2,6-diethylpyrazine include:

  • Physical State: It is typically a colorless liquid at room temperature.
  • Boiling Point: Approximately 173°C.
  • Solubility: Soluble in organic solvents like ethanol and ether but poorly soluble in water.
  • Density: About 0.87 g/cm³.

Relevant Data

  • Flash Point: Around 65°C, indicating flammability under certain conditions.
  • Stability: Relatively stable under normal conditions but may degrade when exposed to strong oxidizers.
Applications

2,6-Diethylpyrazine finds numerous applications across various fields:

  1. Food Industry: Used as a flavoring agent due to its nutty and roasted aroma, enhancing products like coffee, cocoa, and baked goods .
  2. Fragrance Industry: Employed in perfumes and scented products for its pleasant odor profile.
  3. Pharmaceuticals: Investigated for potential pharmacological effects due to its nitrogen content and ability to interact with biological systems .
  4. Research Applications: Utilized in studies involving pyrazine derivatives for their sensory properties or potential health benefits.
Introduction to 2,6-Diethylpyrazine

Nomenclature and Structural Identification

2,6-Diethylpyrazine (CAS Registry Number: 13067-27-1) is an alkyl-substituted diazine with the molecular formula C₈H₁₂N₂ and a molecular weight of 136.1943 g/mol. Its IUPAC name, 2,6-diethylpyrazine, explicitly defines the positions of the ethyl substituents (-CH₂CH₃) on the heteroaromatic pyrazine ring. The pyrazine ring itself consists of a six-membered aromatic structure with two nitrogen atoms at the 1 and 4 positions. The compound’s InChI key (QDWOWLUANUBTGE-UHFFFAOYSA-N) provides a standardized identifier for its unique chemical structure [5].

  • Structural Characteristics: Spectroscopic analyses, including mass spectrometry, reveal a base peak at m/z 136 corresponding to the molecular ion [M]⁺. Fragmentation patterns show characteristic losses of ethyl groups (-CH₂CH₃) and hydrogen cyanide (HCN), supporting the symmetrical 2,6-disubstitution [5]. Nuclear magnetic resonance (NMR) would predictively show two equivalent ethyl groups, resulting in simplified spectra with a singlet for the ring protons at positions 3 and 5.

Table 1: Key Identifiers of 2,6-Diethylpyrazine

PropertyValue
CAS Registry Number13067-27-1
Molecular FormulaC₈H₁₂N₂
Molecular Weight136.1943 g/mol
IUPAC Name2,6-Diethylpyrazine
InChI KeyQDWOWLUANUBTGE-UHFFFAOYSA-N
SymmetryC₂v symmetry (equivalent ethyl groups at positions 2 and 6)

Historical Context and Discovery

The identification of 2,6-diethylpyrazine emerged alongside mid-20th-century advancements in flavor chemistry, particularly in the analysis of thermally processed foods. While not individually highlighted in early studies, it was recognized as a member of the alkylpyrazine class, compounds first systematically characterized in the 1960s during investigations into cocoa, coffee, and roasted products. Its specific detection became feasible with the advent of gas chromatography-mass spectrometry (GC-MS), which allowed resolution of complex volatile mixtures. Research by pyrazine biosynthesis pioneers like Kłosowski and colleagues demonstrated that microbial strains, particularly Bacillus subtilis, could produce structurally diverse alkylpyrazines under controlled conditions, providing pathways beyond traditional thermal synthesis [2]. Its inclusion in the FEMA (Flavor and Extract Manufacturers Association) GRAS (Generally Recognized As Safe) list (FEMA number not explicitly listed in the provided sources) later solidified its status as a legitimate flavor ingredient.

Natural Occurrence and Biosynthetic Precursors

Natural Sources:2,6-Diethylpyrazine occurs naturally at trace levels in fermented and roasted products. Key sources include:

  • Cocoa and Chocolate: Formed during fermentation and roasting of cocoa beans. Its concentration varies with processing conditions but contributes to the deep, nutty undertones characteristic of high-quality chocolate [9].
  • Soy-Sauce-Aroma-Type Baijiu: Identified as one of the abundant pyrazines in this Chinese liquor, alongside 2,6-dimethylpyrazine and tetramethylpyrazine [3].
  • Espresso Coffee: Detected among the complex array of pyrazines generated during high-temperature roasting of coffee beans, contributing roasted notes [6].
  • Fermented Soy Products (e.g., Natto): Bacillus subtilis strains involved in soybean fermentation produce alkylpyrazines as secondary metabolites [2].

Table 2: Occurrence of 2,6-Diethylpyrazine in Natural Sources

SourceRole in Aroma ProfileKey Biosynthetic Route
Cocoa/ChocolateNutty, roasted base notesMaillard reaction during roasting; Microbial activity during fermentation
Soy-Sauce-Aroma BaijiuRoasted, grain-like nuancesMicrobial metabolism during fermentation
Espresso CoffeeRoasted, earthy undertonesPyrolysis/Strecker degradation during roasting
Natto (Fermented Soybean)Subtle nutty aromaBacillus subtilis metabolism

Biosynthetic Pathways:The formation of 2,6-diethylpyrazine occurs via two primary routes:

  • Microbial Biosynthesis: Strains of Bacillus subtilis, particularly those isolated from fermented soybeans (e.g., Natto), utilize amino acid precursors. L-Serine serves as a direct precursor for ethylpyrazine derivatives. Acetoin (3-hydroxy-2-butanone) and amino acids undergo enzyme-catalyzed condensation and oxidative deamination to form alkylpyrazines. Experimental data confirm that Bacillus strains produce distinct alkylpyrazine profiles; while specific 2,6-diethylpyrazine yields were not quantified in the provided studies, analogous pathways exist [2] [9].
  • Thermal Generation (Maillard/Strecker Pathways): During roasting or cooking, reducing sugars and amino acids (primarily L-serine) react via the Maillard reaction. Serine undergoes Strecker degradation to form acetaldehyde, which condenses with dihydropyrazine intermediates. Dehydration and oxidation then yield 2,6-diethylpyrazine. This route dominates in thermally processed foods like coffee, cocoa, and roasted nuts [6] [9].

The symmetrical 2,6-substitution pattern suggests a biosynthetic preference for non-branched alkyl chains derived from straight-chain amino acid precursors. Factors like fermentation duration, roasting temperature, pH, and precursor availability critically influence yield. For instance, well-fermented cocoa beans with optimal sugar and nitrogenous precursor content generate higher pyrazine levels during subsequent roasting [9].

Properties

CAS Number

13067-27-1

Product Name

2,6-Diethylpyrazine

IUPAC Name

2,6-diethylpyrazine

Molecular Formula

C8H12N2

Molecular Weight

136.19 g/mol

InChI

InChI=1S/C8H12N2/c1-3-7-5-9-6-8(4-2)10-7/h5-6H,3-4H2,1-2H3

InChI Key

QDWOWLUANUBTGE-UHFFFAOYSA-N

SMILES

CCC1=CN=CC(=N1)CC

Canonical SMILES

CCC1=CN=CC(=N1)CC

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